molecular formula C8H8BrNO2 B12441988 (R)-2-Amino-2-(3-bromophenyl)acetic acid

(R)-2-Amino-2-(3-bromophenyl)acetic acid

Cat. No.: B12441988
M. Wt: 230.06 g/mol
InChI Key: MJPMYLPJAVQUQA-SSDOTTSWSA-N
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Description

®-2-Amino-2-(3-bromophenyl)acetic acid is an organic compound with the molecular formula C8H8BrNO2 It is a chiral molecule, meaning it has a non-superimposable mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(3-bromophenyl)acetic acid typically involves the bromination of phenylacetic acid followed by amination. One common method is the Hell-Volhard-Zelinsky reaction, which brominates the alpha position of carboxylic acids using bromine and phosphorus tribromide . The resulting brominated compound is then subjected to amination to introduce the amino group.

Industrial Production Methods

Industrial production methods for ®-2-Amino-2-(3-bromophenyl)acetic acid often involve large-scale bromination and amination processes. These methods are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(3-bromophenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of phenylacetic acid derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and potassium cyanide are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted phenylacetic acids, amino acids, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-2-Amino-2-(3-bromophenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral molecules and pharmaceuticals.

    Biology: This compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(3-bromophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the compound’s binding affinity and specificity towards enzymes and receptors, influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetic acid: Lacks the bromine and amino groups, making it less reactive in certain chemical reactions.

    3-Bromophenylacetic acid: Similar structure but lacks the amino group, affecting its biological activity and reactivity.

    2-Amino-2-phenylacetic acid: Similar structure but lacks the bromine atom, influencing its chemical properties and reactivity.

Uniqueness

®-2-Amino-2-(3-bromophenyl)acetic acid is unique due to the presence of both the bromine and amino groups, which confer distinct chemical reactivity and potential biological activity. Its chiral nature also adds to its uniqueness, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

Molecular Formula

C8H8BrNO2

Molecular Weight

230.06 g/mol

IUPAC Name

(2R)-2-amino-2-(3-bromophenyl)acetic acid

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m1/s1

InChI Key

MJPMYLPJAVQUQA-SSDOTTSWSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)[C@H](C(=O)O)N

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(=O)O)N

Origin of Product

United States

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